(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide
Description
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide is an acrylamide derivative featuring a benzo[1,3]dioxole (piperonyl) moiety conjugated to an acrylamide scaffold. The 2-(methylsulfonyl)phenyl group at the nitrogen position distinguishes it from related compounds.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylsulfonylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-24(20,21)16-5-3-2-4-13(16)18-17(19)9-7-12-6-8-14-15(10-12)23-11-22-14/h2-10H,11H2,1H3,(H,18,19)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKSXFOHTLNOEC-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the methylsulfonylphenyl group: This step involves the sulfonylation of aniline derivatives using reagents such as methylsulfonyl chloride.
Coupling of the two moieties: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the methylsulfonylphenyl group through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to alterations in cell signaling, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The benzo[1,3]dioxole moiety is a common feature in many analogs, but substitutions on the acrylamide nitrogen and phenyl ring significantly alter properties. Key structural differences include:
Key Observations :
- Electron-withdrawing groups (e.g., sulfonyl in the target compound) may improve metabolic stability compared to electron-donating groups (e.g., methoxy in ).
- Ortho-substituted sulfonyl groups could sterically hinder interactions with biological targets compared to para-substituted analogs (e.g., 23i in ).
Example :
SAR Insights :
- Sulfonyl Groups : Enhance solubility and binding to charged residues in target proteins (e.g., kinases, nuclear receptors).
- Methoxy/Hydroxy Groups : Increase polarity and hydrogen-bonding capacity, improving anti-inflammatory or metabolic effects .
- Phenethyl vs. Aromatic Substitutents : Hydrophobic chains (e.g., phenethyl) improve cell penetration, while aromatic groups (e.g., benzyl) may enhance target specificity .
Pharmacokinetic and Toxicity Considerations
- Methoxy Derivatives : Higher metabolic stability due to reduced oxidative metabolism (e.g., compound in ) .
- Sulfonyl Derivatives: Potential for renal clearance but may require monitoring for sulfonamide-related hypersensitivity .
- Hydroxy Derivatives : Risk of glucuronidation, reducing bioavailability (e.g., compound in ) .
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₇N₃O₃S
- Molecular Weight : 305.37 g/mol
- IUPAC Name : this compound
The compound features a dioxole ring which is known for its role in enhancing biological activity through various pathways.
Research indicates that compounds with similar structures often interact with multiple biological targets, including:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, possibly affecting mood and cognition.
- Antioxidant Activity : The benzo[d][1,3]dioxole moiety may contribute to antioxidant properties, reducing oxidative stress in cells.
Anticancer Properties
Several studies have explored the anticancer potential of compounds similar to this compound. For instance:
- Cell Viability Assays : In vitro studies demonstrated that the compound could reduce cell viability in various cancer cell lines at micromolar concentrations.
- Apoptosis Induction : Morphological changes indicative of apoptosis were observed, along with increased caspase activity, suggesting that the compound may trigger programmed cell death in cancer cells.
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses:
- Cytokine Production : Studies indicated that it could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In vivo models of inflammation demonstrated reduced swelling and pain following administration of the compound.
Case Studies
- Breast Cancer Study : A study evaluated the effects of the compound on MDA-MB-231 breast cancer cells. Results indicated significant inhibition of cell proliferation and enhanced apoptosis markers at concentrations above 10 μM.
- Inflammatory Bowel Disease Model : In a mouse model of colitis, treatment with the compound resulted in decreased disease severity and lower levels of inflammatory markers compared to control groups.
Data Table Summary
| Biological Activity | Assay Type | Concentration | Effect |
|---|---|---|---|
| Anticancer | Cell Viability | 10 μM | 50% reduction in viability |
| Apoptosis | Caspase Activity | 10 μM | 1.5-fold increase |
| Anti-inflammatory | Cytokine Assay | Variable | Decreased TNF-alpha levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
